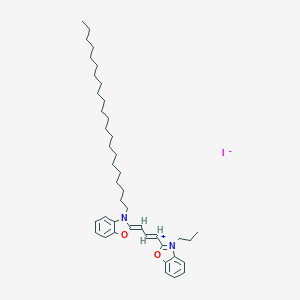
Pkh 2 dye
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pkh 2 dye, also known as this compound, is a useful research compound. Its molecular formula is C42H64IN2O2- and its molecular weight is 754.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Scientific Research
The applications of PKH2 dye can be categorized into several key areas:
Cell Tracking and Proliferation Studies
PKH2 dye is extensively used for tracking cell migration and proliferation. When cells labeled with PKH2 divide, the fluorescence intensity decreases in daughter cells, allowing researchers to quantify cell division. This method has been particularly useful in studying:
- Cancer Research : Monitoring leukemic cell proliferation and response to treatment .
- Stem Cell Research : Tracking stem cell differentiation and migration patterns.
Cytotoxicity Assays
Due to its minimal overlap with red fluorescent viability probes like propidium iodide (PI), PKH2 is ideal for cytotoxicity studies. It enables simultaneous assessment of live and dead cells, providing insights into the effects of various treatments on cell viability .
Extracellular Vesicle (EV) Labeling
Recent studies have explored the use of PKH2 for labeling extracellular vesicles (EVs). The dye helps visualize EVs during tracking experiments, although some caution is advised regarding its effects on EV size distribution .
Plant Studies
PKH dyes are also applied in plant biology, where their fluorescence can be used to study membrane dynamics and interactions in plant cells without interference from chlorophyll auto-fluorescence .
Table 1: Characteristics of PKH Dyes
| Dye Type | Emission Color | In Vivo Half-Life | Application Areas |
|---|---|---|---|
| PKH2 | Green | 5-8 days | Cell tracking, cytotoxicity assays |
| PKH26 | Red | >100 days | Long-term cell tracking |
| PKH67 | Green | 10-12 days | Long-term studies with minimized cell transfer |
Table 2: Common Cell Types Labeled with PKH Dyes
| Cell Type | Application Area |
|---|---|
| Human Leukemia Cells | Proliferation studies |
| Stem Cells | Differentiation tracking |
| Plant Cells | Membrane dynamics |
| Immune Cells | Cytotoxicity assays |
Case Study 1: Leukemic Cell Proliferation
A study demonstrated the effectiveness of PKH67 (a related dye) in assessing the proliferation of acute myeloid leukemia (AML) cells treated with various drugs. The results showed that the fluorescence intensity decreased as cells divided, providing a clear correlation between cell proliferation and fluorescence reduction .
Case Study 2: Tracking Stem Cell Migration
In another study, researchers used PKH2 to label stem cells for tracking their migration in vivo. The study revealed significant insights into how stem cells interact with their environment during tissue regeneration processes.
Propriétés
Numéro CAS |
145687-07-6 |
|---|---|
Formule moléculaire |
C42H64IN2O2- |
Poids moléculaire |
754.9 g/mol |
Nom IUPAC |
2-[(E,3Z)-3-(3-docosyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-3-propyl-1,3-benzoxazol-3-ium;iodide |
InChI |
InChI=1S/C42H63N2O2.HI/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-36-44-38-30-24-26-32-40(38)46-42(44)34-28-33-41-43(35-4-2)37-29-23-25-31-39(37)45-41;/h23-26,28-34H,3-22,27,35-36H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
RMSRBCCWZVMFSJ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCC.[I-] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] |
Synonymes |
PKH 2 dye |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















